molecular formula C13H9BrFNO2 B2479637 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime CAS No. 478043-85-5

2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime

Cat. No.: B2479637
CAS No.: 478043-85-5
M. Wt: 310.122
InChI Key: ACEWLXJZGVFVRT-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime is a chemical compound of significant interest in medicinal and organic chemistry research. As an oxime derivative, it features a central -C=N-OH functional group, a key motif in the development of bioactive molecules. Oximes are extensively studied for their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, which include certain pesticides and nerve agents . This specific analog, with its distinct 4-bromo-2-fluorophenoxy and benzaldehyde-derived structure, serves as a valuable scaffold for designing and synthesizing novel AChE reactivators, helping to advance the development of broad-spectrum therapeutic antidotes . Beyond this primary application, oxime chemistry is also pivotal in synthetic methodology. The oxime functional group is a versatile precursor and protecting group in sophisticated organic syntheses, such as the solid-phase synthesis of peptide aldehydes, which are potent inhibitors of cysteine proteases like the SARS coronavirus main protease (SARS-CoV Mpro) . The bromo and fluoro substituents on this molecule enhance its utility by offering sites for further functionalization via cross-coupling reactions, enabling researchers to explore structure-activity relationships and create diverse chemical libraries. This product is intended for research purposes only and is a crucial tool for scientists working in drug discovery, chemical biology, and the development of new synthetic protocols.

Properties

IUPAC Name

(NZ)-N-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO2/c14-10-5-6-13(11(15)7-10)18-12-4-2-1-3-9(12)8-16-17/h1-8,17H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEWLXJZGVFVRT-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime typically involves the reaction of 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the bromo and fluorine substituents can enhance binding affinity through hydrophobic interactions and halogen bonding . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Chlorophenoxy)benzenecarbaldehyde Oxime

A structural analogue where bromo and fluoro substituents are replaced with chlorine. No direct data on this oxime are available, but its aldehyde precursor (CAS: 111826-11-0) suggests similar synthetic pathways .

2-(2-Propynyloxy)benzenecarbaldehyde Oxime

This compound (CAS: 55241-70-8) features a propargyl ether group instead of halogenated phenoxy. Key properties include a melting point of 79–81°C, boiling point of 311°C, and LogP of 1.5, indicating moderate lipophilicity . The propargyl group may enhance reactivity in click chemistry applications, contrasting with the target compound’s halogen-directed electronic effects.

Benzaldehyde Oxime

The parent compound (CAS: 100-52-7) lacks substituents, with a molecular weight of 106.12 g/mol . It serves as a baseline for comparing electronic and steric effects introduced by halogenated side chains.

Physicochemical Properties

Property 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde Oxime 2-(2-Propynyloxy)benzenecarbaldehyde Oxime Benzaldehyde Oxime
Molecular Weight (g/mol) Not reported ~245 (estimated) 106.12
Melting Point (°C) Not reported 79–81 ~70 (estimated)
Boiling Point (°C) Not reported 311 179–181
LogP Not reported 1.5 ~0.5 (estimated)
PSA (Ų) Not reported 41.82 41.8

Notes:

  • Halogenation (Br, F) in the target compound increases molecular weight and polarity compared to benzaldehyde oxime.
  • The propargyl derivative’s higher boiling point reflects stronger intermolecular forces due to its linear alkyne group .

Toxicity and Hazards

Compound Hazard Classification Key Risks
2-(4-Bromo-2-fluorophenoxy)benzaldehyde oxime No GHS-classified hazards Insufficient data
4-Methylpentan-2-one oxime H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation) Acute toxicity, irritant
Phosgene oxime Extremely toxic (AEGL-1: 0.0033 mg/m³ for 10 min) Severe respiratory and dermal toxicity

Analysis :

  • The absence of hazard classification for the target compound contrasts with the acute toxicity of aliphatic oximes like 4-methylpentan-2-one oxime .
  • Phosgene oxime’s extreme toxicity highlights the variability in oxime safety profiles, dependent on substituents and applications .

Biological Activity

2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

  • Molecular Formula : C13_{13}H10_{10}BrFNO
  • Molecular Weight : 281.13 g/mol
  • CAS Number : 202865-64-3

Antimicrobial Activity

Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed strong activity against various Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The compound has demonstrated antifungal activity against strains such as Candida albicans. It inhibits the formation of hyphae and disrupts membrane integrity, leading to cell death through necrosis. This mechanism is attributed to the downregulation of protein kinases involved in cellular phosphorylation .

Anticancer Activity

Recent investigations have explored the anticancer properties of similar oxime compounds. Some derivatives have shown promising results against cancer cell lines, including lung and breast cancer cells. These compounds may act as RAS inhibitors, which are crucial in cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxime derivatives, including those structurally similar to this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus.
  • Fungal Resistance : In a clinical setting, a derivative was tested against drug-resistant Candida strains. The compound effectively reduced biofilm formation and exhibited synergistic effects when combined with existing antifungals like fluconazole.

Structure-Activity Relationship (SAR)

The biological activity of oximes often correlates with their structural features:

  • Halogen Substitution : The presence of bromine and fluorine atoms enhances lipophilicity, improving membrane permeability and bioactivity.
  • Hydroxylamine Functionality : The oxime group is critical for biological interactions, facilitating binding to target enzymes and receptors.
CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial16
Similar Oxime DerivativeAntifungal32
RAS Inhibitor DerivativeAnticancerN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.